Cas no 2287272-65-3 (tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate is a versatile heterocyclic compound featuring a benzotriazole core functionalized with a cyano group and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group. This structure offers advantages in medicinal chemistry and drug discovery, serving as a valuable intermediate for the synthesis of pharmacologically active molecules. The Boc group enhances solubility and stability, facilitating handling and further derivatization, while the cyano substitution provides a reactive handle for additional functionalization. The rigid azetidine scaffold contributes to conformational constraint, potentially improving target binding affinity. Its well-defined reactivity profile makes it suitable for applications in peptide mimetics and small-molecule inhibitor development.
tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate structure
2287272-65-3 structure
Product Name:tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate
CAS No:2287272-65-3
MF:C15H17N5O2
MW:299.327782392502
CID:6035923
PubChem ID:165867834
Update Time:2025-10-28

tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6749153
    • 2287272-65-3
    • tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate
    • Inchi: 1S/C15H17N5O2/c1-15(2,3)22-14(21)19-8-11(9-19)20-13-6-10(7-16)4-5-12(13)17-18-20/h4-6,11H,8-9H2,1-3H3
    • InChI Key: VNRNSMCBRNOKEZ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C1)N1C2C=C(C#N)C=CC=2N=N1)=O

Computed Properties

  • Exact Mass: 299.13822480g/mol
  • Monoisotopic Mass: 299.13822480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84Ų

tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate (CAS No. 2287272-65-3)

The compound tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate (CAS No. 2287272-65-3) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique azetidine and benzotriazole moieties, serves as a versatile intermediate in the synthesis of bioactive compounds. Its structural features, including the cyano group and the tert-butyl carboxylate protection, make it a valuable building block for drug discovery and development.

In recent years, the demand for heterocyclic compounds like tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate has surged due to their applications in designing kinase inhibitors and protease inhibitors. Researchers are particularly interested in its potential role in addressing drug-resistant infections and cancer therapeutics, topics that dominate current scientific discourse. The compound's CAS No. 2287272-65-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

The synthesis of tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate involves multi-step organic reactions, often starting from commercially available azetidine derivatives. Key steps include N-alkylation and cyanation, which are optimized for high yield and purity. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to enhance stability during subsequent transformations. This synthetic approach aligns with the growing trend toward green chemistry and sustainable synthesis, as researchers seek eco-friendly alternatives to traditional methods.

From a pharmacological perspective, the benzotriazole core of this compound is known for its bioisosteric properties, enabling it to mimic other aromatic systems in drug-target interactions. This feature is critical in the development of small-molecule drugs, especially those targeting GPCRs and enzyme active sites. The cyano group further augments its binding affinity, making it a preferred choice for structure-activity relationship (SAR) studies.

In the context of AI-driven drug discovery, tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate has been featured in computational models predicting molecular docking and ADMET properties. These advancements address common user queries such as "How to improve drug solubility?" and "What are the best scaffolds for kinase inhibitors?". The compound's logP and hydrogen bonding capacity are frequently analyzed to optimize oral bioavailability, a hot topic in pharmaceutical forums.

Quality control of CAS No. 2287272-65-3 is paramount, with analytical techniques like HPLC, NMR, and mass spectrometry ensuring compliance with ICH guidelines. The compound's stability under various pH conditions and thermal stress is rigorously tested, catering to industrial standards. Such meticulous characterization resonates with the increasing emphasis on regulatory compliance and patient safety in the pharmaceutical industry.

Looking ahead, tert-butyl 3-(6-cyano-1H-1,2,3-benzotriazol-1-yl)azetidine-1-carboxylate is poised to play a pivotal role in precision medicine and personalized therapies. Its modular structure allows for facile derivatization, aligning with the demand for tailored therapeutics. As the scientific community continues to explore its potential, this compound remains a cornerstone in the quest for innovative treatments for neurodegenerative diseases and autoimmune disorders.

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